2-(4-Isopropylphenyl)-1,3-thiazole-4-carboxylic acid

Description

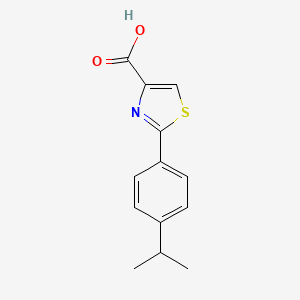

2-(4-Isopropylphenyl)-1,3-thiazole-4-carboxylic acid is a thiazole-derived carboxylic acid featuring a 4-isopropylphenyl substituent at the 2-position of the thiazole ring. The isopropyl group likely enhances lipophilicity compared to smaller substituents, influencing pharmacokinetic behavior.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-8(2)9-3-5-10(6-4-9)12-14-11(7-17-12)13(15)16/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASMWKSPVZDRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601212767 | |

| Record name | 2-[4-(1-Methylethyl)phenyl]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115311-26-7 | |

| Record name | 2-[4-(1-Methylethyl)phenyl]-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115311-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1-Methylethyl)phenyl]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(4-Isopropylphenyl)-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a pharmacophore in drug design and development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The isopropylphenyl group enhances lipophilicity, facilitating membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Physicochemical Comparisons

- Electron Effects: Electron-withdrawing groups (e.g., Cl, CF₃) increase the acidity of the carboxylic acid moiety, influencing solubility and binding interactions . Steric Effects: Bulky substituents like isopropyl or trifluoromethyl may hinder molecular packing, affecting crystallinity and melting points .

- Solubility: Thiazole-carboxylic acids generally exhibit poor water solubility but dissolve in polar organic solvents (e.g., DMSO, ethanol). For example, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid is insoluble in water but soluble in ethanol .

Biological Activity

2-(4-Isopropylphenyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the isopropylphenyl group enhances its lipophilicity, thereby improving membrane permeability and bioavailability. These structural characteristics are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism likely involves interference with bacterial cell wall synthesis or function.

Anticancer Properties

Studies have shown that this compound possesses anticancer activity. It acts on specific molecular targets involved in cancer cell proliferation and survival. For instance, it has been noted to inhibit the activity of certain kinases that are crucial for tumor growth. The compound's IC50 values in various cancer cell lines suggest significant potency (e.g., IC50 values ranging from 1 to 10 µM) .

The thiazole moiety can form hydrogen bonds and π-π interactions with biological macromolecules, facilitating binding to enzymes or receptors. This interaction is fundamental to its efficacy as a pharmacophore in drug design .

Case Studies

- Antimicrobial Evaluation : In a study evaluating the antimicrobial effects of thiazole derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria .

- Anticancer Screening : A series of experiments highlighted its role as an inhibitor of VEGFR-2 in HepG2 cells, with significant effects on cell cycle progression and apoptosis induction .

- In Silico Studies : Molecular docking studies have indicated that the compound binds effectively to target proteins, showcasing binding affinities that suggest strong interactions with key amino acids involved in enzymatic activity .

Data Summary

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Isopropylphenyl)-1,3-thiazole-4-carboxylic acid?

A common approach involves cyclocondensation of a substituted phenyl-thioamide with a β-keto carboxylic acid derivative. For example, refluxing 4-isopropylphenylthioamide with ethyl 2-chloroacetoacetate in acetic acid and sodium acetate yields the thiazole intermediate, followed by hydrolysis to the carboxylic acid . Purification typically involves recrystallization from acetic acid or ethanol.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy : and NMR confirm substituent positions and aromaticity (e.g., isopropyl group at δ ~1.2 ppm for CH and δ ~2.9 ppm for CH) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] for CHNOS: 262.09) .

- HPLC : Assess purity (>97% via reverse-phase C18 column, UV detection at 254 nm) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) indicate degradation <5% over 72 hours in neutral buffers. Store desiccated at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the isopropylphenyl substituent influence the compound’s bioactivity compared to other aryl groups?

Substituent effects are studied via structure-activity relationship (SAR) assays. For instance, replacing isopropyl with electron-withdrawing groups (e.g., -Cl, -F) enhances binding to bacterial enoyl-ACP reductase but reduces solubility. Molecular docking using AutoDock Vina reveals hydrophobic interactions between the isopropyl group and enzyme pockets .

Q. What computational methods are used to predict interactions between this compound and biological targets?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Dynamics (MD) Simulations : Analyze binding stability in enzyme active sites (e.g., 100 ns trajectories in GROMACS) .

- Pharmacophore Modeling : Identifies critical hydrogen-bonding (carboxylic acid) and hydrophobic (isopropyl) features .

Q. How can contradictory data in biological assays (e.g., IC variability) be resolved?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤1%).

- Interference checks : Test for fluorescence/quenching artifacts in enzymatic assays.

- Orthogonal assays : Compare results from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time from 3 hours to 30 minutes with 15% yield improvement .

- Catalyst screening : Pd/C or zeolites enhance regioselectivity in cyclization steps.

- Flow chemistry : Minimizes byproducts via controlled reagent mixing .

Q. How is the compound’s potential as a fluorescent probe evaluated?

- UV-Vis and fluorescence spectroscopy : Measure λ/λ in solvents of varying polarity (e.g., red-shift in DMF vs. water indicates solvatochromism).

- Quantum yield calculation : Compare integrated emission intensity to reference standards (e.g., quinine sulfate) .

Method Development Questions

Q. What protocols are recommended for quantifying trace impurities in this compound?

Use LC-MS/MS with a C18 column (2.6 µm, 100 Å) and gradient elution (0.1% formic acid in water/acetonitrile). Impurities (e.g., unreacted thioamide) are identified via m/z and fragmentation patterns .

Q. How to design a stability-indicating assay for accelerated degradation studies?

Expose the compound to stress conditions (40°C/75% RH, 0.1N HCl/NaOH, 3% HO) and analyze degradation products via UPLC-PDA-ELSD. Validate method specificity using spiked degradation samples .

Safety and Compliance

Q. What safety precautions are critical when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing and synthesis.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. How to ensure compliance with ecological disposal regulations?

Neutralize acidic residues with sodium bicarbonate before incineration at licensed facilities. Document disposal per TSCA and REACH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.